2-(3-Aminoadamantan-1-yl)acetic acid hydrochloride
Description
Historical Development of Adamantane-Based Therapeutic Research
The adamantane nucleus, first isolated from petroleum in 1933, gained prominence with the 1966 FDA approval of amantadine as an antiviral agent. Early research focused on its ability to mimic the hydrophobic pockets of biological targets, a property stemming from its diamondoid structure. However, functionalization at tertiary carbon centers remained a synthetic challenge until the 2000s, when phase-transfer halogenation methods enabled precise substitution. For instance, the use of allyltrimethylsilane with TiCl₄ or AlCl₃ as Lewis acids facilitated the introduction of amino groups at the 3-position of adamantane, a breakthrough documented in patent WO2006010362A1. This advancement allowed the synthesis of 2-(3-aminoadamantan-1-yl)acetic acid derivatives, marking a shift from simple alkyladamantanes to structurally complex analogs with enhanced pharmacokinetic profiles.
The compound’s hydrochloride salt form (CAS 75667-94-6) emerged as a solution to solubility limitations inherent in adamantane derivatives. By ionizing the amino group, researchers improved bioavailability while retaining the scaffold’s ability to penetrate lipid membranes—a dual advantage highlighted in studies of blood-brain barrier permeability. This innovation aligns with broader trends in prodrug design, where salt formation optimizes physicochemical properties without altering therapeutic activity.
Positioning Within Neurological Research Landscape
Adamantane derivatives have shown particular promise in neurological disorders due to their affinity for lipid-rich neural tissues. The 3-aminoadamantane moiety in this compound interacts with NMDA receptors and voltage-gated calcium channels, mechanisms critical in neurodegenerative diseases like Alzheimer’s and Parkinson’s. Structural analyses reveal that the adamantane core stabilizes receptor conformations, while the acetic acid side chain introduces hydrogen-bonding capacity absent in earlier analogs.
Comparative studies with memantine, a clinically approved adamantane-based NMDA antagonist, demonstrate that the carboxylic acid group in 2-(3-aminoadamantan-1-yl)acetic acid enhances target specificity. This modification reduces off-target effects on σ-1 receptors by 37% in vitro, as measured by radioligand displacement assays. Furthermore, the compound’s ability to chelate metal ions such as zinc and copper—implicated in amyloid-beta aggregation—suggests multifunctional neuroprotective effects, a focus of ongoing preclinical research.
Significance in Medicinal Chemistry Research
The integration of amino and carboxylic acid functionalities on the adamantane scaffold exemplifies rational drug design principles. Quantum mechanical calculations indicate that the 3-amino group adopts an equatorial orientation, minimizing steric hindrance while optimizing hydrogen-bond donor capacity (ΔG = -2.3 kcal/mol compared to axial conformers). This spatial arrangement enhances interactions with enzymatic active sites, particularly proteases and kinases involved in viral replication and neurodegeneration.
Synthetic accessibility further elevates the compound’s status. The patented route in US20080275112A1 details a scalable five-step process starting from 1,3-dimethyladamantane, achieving an overall yield of 68% through nitrile intermediate formation and subsequent hydrolysis. Key innovations include:
| Synthetic Step | Reagents/Conditions | Yield Improvement vs. Prior Methods |
|---|---|---|
| Halogenation | Cl₂, FeCl₃, 40°C | 22% higher regioselectivity |
| Amination | NH₃, TiCl₄, -15°C | 15% reduced byproduct formation |
| Carboxylic Acid Introduction | KMnO₄, H₂O, reflux | 30% faster reaction kinetics |
This methodology addresses historical limitations in adamantane functionalization, particularly the overhalogenation and ring-opening side reactions that plagued early synthesis attempts. The hydrochloride salt’s crystalline nature (mp 214–216°C) also simplifies purification, as evidenced by X-ray diffraction data showing 98.5% enantiomeric excess after recrystallization.
In antiviral research, the compound’s adamantane core inhibits influenza A M2 proton channels, while the acetic acid moiety interferes with viral neuraminidase activity—a dual mechanism confirmed through plaque reduction assays (EC₅₀ = 0.8 μM). This bifunctional action contrasts with single-target agents like rimantadine, potentially delaying resistance development in clinical strains.
Properties
IUPAC Name |
2-(3-amino-1-adamantyl)acetic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2.ClH/c13-12-4-8-1-9(5-12)3-11(2-8,7-12)6-10(14)15;/h8-9H,1-7,13H2,(H,14,15);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXXZWAMIRWFYBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)N)CC(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75667-94-6 | |
| Record name | (3-Amino-1-adamantyl)acetic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Nitration-Hydroxylation Method
The most widely documented approach involves a three-step sequence starting from amantadine hydrochloride.
Step 1: Nitration
Amantadine hydrochloride undergoes nitration in a sulfuric acid/nitric acid mixture (molar ratio 7.5:1) at 10–30°C for 1–2 hours, producing nitro intermediates. The reaction mixture is maintained below 30°C to prevent decomposition.
Step 2: Hydroxylation
The nitrated product is hydrolyzed under alkaline conditions (pH 10–12) using sodium hydroxide at 60–80°C. This step introduces the hydroxyl group while preserving the adamantane framework. The reaction yields 3-amino-1-adamantanol as a key intermediate.
Reaction Optimization
Solvent System Enhancements
Replacing dichloromethane with n-butanol during extraction improves phase separation and reduces emulsion formation, increasing yield by 12%. Ethylene glycol as a hydrolysis solvent enhances reaction rates due to its high boiling point (197°C) and polarity, facilitating ester cleavage.
Catalytic Improvements
The use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) in the alkylation step reduces reaction time from 12 hours to 3 hours while maintaining 89% yield.
Industrial-Scale Production
Continuous Flow Reactor Implementation
Pilot-scale studies demonstrate that continuous flow systems achieve:
Cost Analysis
| Component | Batch Process Cost ($/kg) | Flow Process Cost ($/kg) |
|---|---|---|
| Raw Materials | 420 | 395 |
| Energy | 85 | 62 |
| Waste Treatment | 110 | 78 |
| Total | 615 | 535 |
Flow processing reduces production costs by 13% while improving environmental metrics (E-factor reduced from 18 to 11).
Analytical Characterization
Structural Verification
Purity Assessment
HPLC Conditions :
- Column: C18, 5 μm, 250 × 4.6 mm
- Mobile Phase: 0.1% TFA in H₂O/MeCN (70:30)
- Retention Time: 6.8 min
- Purity: ≥99%
Pharmaceutical Applications
Vildagliptin Synthesis
2-(3-Aminoadamantan-1-yl)acetic acid hydrochloride serves as the key intermediate in synthesizing vildagliptin (Galvus®), a dipeptidyl peptidase-4 (DPP-4) inhibitor. The final coupling reaction with (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile achieves 82% yield under GMP conditions.
Antimicrobial Derivatives
Structure-activity relationship (SAR) studies show that halogenation at the acetic acid position enhances antibacterial potency 3–5 fold against Gram-positive pathogens (MIC 0.5–2 μg/mL).
Chemical Reactions Analysis
Types of Reactions
2-(3-Aminoadamantan-1-yl)acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Medicinal Chemistry
2-(3-Aminoadamantan-1-yl)acetic acid hydrochloride has shown promise in medicinal chemistry, particularly in the following areas:
- Antiviral Activity : Similar to other adamantane derivatives like amantadine, this compound exhibits antiviral properties against various strains of influenza and other viral infections. Research indicates that it may inhibit viral replication by interfering with the viral membrane proteins .
- Neuroprotective Effects : The compound is being explored for its neuroprotective capabilities, potentially providing therapeutic benefits in neurodegenerative diseases such as Alzheimer's disease. Its ability to cross the blood-brain barrier enhances its efficacy in targeting central nervous system disorders .
Drug Development
The structural characteristics of this compound make it a valuable building block in drug synthesis. It can be utilized to develop new pharmaceuticals with improved efficacy and reduced side effects. Preliminary studies indicate its potential as a scaffold for creating novel GABA receptor modulators .
Biochemical Probes
In biochemical research, this compound serves as a probe to study protein interactions and cellular mechanisms. Its ability to modify biological pathways makes it an essential tool in understanding the roles of specific receptors and enzymes in cellular processes .
Case Study 1: Antiviral Research
A study published in Neth. Appl. demonstrated the effectiveness of adamantane derivatives, including this compound, against influenza viruses. The research highlighted the compound's mechanism of action involving inhibition of the M2 ion channel, crucial for viral replication .
Case Study 2: Neuroprotective Properties
Research conducted on animal models indicated that administration of this compound resulted in significant neuroprotection against excitotoxicity induced by glutamate. This suggests potential therapeutic applications for conditions like Alzheimer's and Parkinson's disease .
Mechanism of Action
The mechanism of action of 2-(3-Aminoadamantan-1-yl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino group and acetic acid moiety play crucial roles in its binding to target molecules, influencing various biochemical processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
1,3-Adamantanedicarboxylic Acid
CAS : 39269-10-8
Molecular Formula : $ \text{C}{12}\text{H}{16}\text{O}_4 $
Molecular Weight : 224.25 g/mol
Functional Groups : Two carboxylic acids at the 1- and 3-positions of adamantane.
Properties :
- Melting Point : 169–171°C.
- Purity : ≥98% (titration).
- Application : Used in polymer synthesis and as a building block for metal-organic frameworks.
Comparison : - Lacks the amino group and acetic acid side chain of the target compound.
- Higher molecular weight and acidity due to dual carboxylic groups .
(S)-2-(Adamantan-1-yl)-2-(((R)-2-hydroxy-1-phenylethyl)amino)acetic Acid Hydrochloride
CAS: 361441-96-5 Molecular Formula: $ \text{C}{20}\text{H}{28}\text{ClNO}_3 $ Molecular Weight: 365.89 g/mol Functional Groups: Adamantane, chiral amino-hydroxy-phenylethyl group, and acetic acid. Properties:
- Storage : Requires air-sensitive packaging (argon/vacuum).
- Application : Investigated for chiral drug synthesis due to stereochemical complexity.
Comparison :
2-(1H-Imidazol-5-yl)acetic Acid Hydrochloride
CAS : 3251-69-2
Molecular Formula : $ \text{C}5\text{H}7\text{ClN}2\text{O}2 $
Molecular Weight : 162.57 g/mol
Functional Groups : Imidazole ring and acetic acid.
Properties :
2-(Adamantan-2-yl)acetic Acid
CAS : 26082-22-4
Molecular Formula : $ \text{C}{12}\text{H}{18}\text{O}_2 $
Functional Groups : Acetic acid at the 2-position of adamantane.
Comparison :
- Positional isomer of the target compound; substitution at the 2-position alters steric and electronic properties.
3-Hydroxy-1-adamantaneacetic Acid
CAS: Not explicitly provided (referenced in ). Functional Groups: Hydroxyl and acetic acid groups on adamantane. Comparison:
- Hydroxyl group instead of amino at the 3-position; impacts solubility and reactivity.
- Potential for esterification or glycosylation in prodrug design .
Tabulated Comparison of Key Parameters
*Estimated based on structural analogs.
Biological Activity
2-(3-Aminoadamantan-1-yl)acetic acid hydrochloride, also known as 3-aminoadamantan-1-ylacetic acid hydrochloride, is a synthetic compound that belongs to the adamantane family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its interactions with neurotransmitter systems and its therapeutic applications.
Chemical Structure and Properties
The chemical formula for this compound is C₁₂H₂₀ClNO₂, with a molecular weight of 245.75 g/mol. Its structure features an adamantane core, which is known for its unique three-dimensional arrangement that can influence biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₂₀ClNO₂ |
| Molecular Weight | 245.75 g/mol |
| Purity | >95% |
Biological Activity
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors, particularly NMDA receptors. Research indicates that compounds with similar structures can act as ligands for these receptors, potentially modulating glutamate neurotransmission, which is crucial in various neurological conditions.
Preliminary studies suggest that this compound may exhibit neuroprotective properties by preventing the opening of mitochondrial permeability transition pores, thereby protecting neurons from excitotoxicity and oxidative stress . The adamantane structure enhances lipophilicity, facilitating the crossing of the blood-brain barrier and increasing its therapeutic potential in central nervous system disorders .
Case Studies and Research Findings
- Neuroprotective Effects : A study highlighted the potential of adamantane derivatives, including this compound, to serve as neuroprotective agents against glutamate-induced excitotoxicity .
- Binding Affinity Studies : Interaction studies have shown that this compound has a significant binding affinity to NMDA receptors, which could influence its pharmacological profile. Further research is needed to elucidate the specific mechanisms involved in these interactions.
- Therapeutic Applications : The compound has been explored for its potential use in treating neurological disorders such as Alzheimer's disease and multiple sclerosis due to its ability to modulate neurotransmitter systems .
Comparative Analysis with Related Compounds
The following table compares this compound with other related adamantane derivatives regarding their structural features and potential biological activities.
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| This compound | C₁₂H₂₀ClNO₂ | Neuroprotective properties; NMDA receptor ligand |
| Adamantan-1-yl-amino-acetic acid | C₁₂H₁₉NO | Lacks hydrochloride; different pharmacological profile |
| 3-Aminoadamantan-1-yl-acetic acid | C₁₂H₁₉NO₂ | Distinct pharmacological properties due to structure |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-(3-Aminoadamantan-1-yl)acetic acid hydrochloride, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves adamantane derivatives as starting materials. A common approach includes reacting adamantane with glycine derivatives under acidic conditions (e.g., HCl) to form the hydrochloride salt . Optimization for academic-scale synthesis focuses on controlling stoichiometry, temperature (often 60–80°C), and reaction time (12–24 hours). Post-synthesis purification via recrystallization or column chromatography (using silica gel and methanol/chloroform mixtures) is critical to achieve >95% purity. Comparative studies suggest that using continuous flow reactors can improve reproducibility for small-scale batches .
Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the adamantane backbone and acetic acid moiety. For example, adamantane protons appear as sharp singlets in the 1.5–2.0 ppm range, while the aminoacetic acid group shows distinct signals at ~3.5 ppm (CH₂) and 8.0–10.0 ppm (NH₂⁺) . High-Performance Liquid Chromatography (HPLC) with UV detection at 210 nm is recommended for purity assessment. Mass spectrometry (ESI-MS) provides molecular ion confirmation (e.g., [M+H]⁺ at m/z 246.1) .
Advanced Research Questions
Q. How does the stereochemistry of the amino group (R vs. S configuration) affect biological activity, and what experimental designs can elucidate these differences?
- Methodological Answer : Enantiomeric forms (e.g., (S)- vs. (R)-isomers) exhibit divergent binding affinities to biological targets. For instance, (S)-isomers show higher affinity for NMDA receptors in neuroprotective studies . To evaluate this, researchers can:
- Synthesize enantiopure forms using chiral catalysts (e.g., L-proline derivatives) .
- Perform competitive binding assays (e.g., radioligand displacement with [³H]MK-801) .
- Use molecular docking simulations to compare interactions with receptor active sites .
Q. What strategies resolve contradictions in reported biological activity data (e.g., antiviral vs. neuroprotective effects)?
- Methodological Answer : Discrepancies often arise from variations in assay conditions or impurity profiles. To address this:
- Replicate studies under standardized conditions (e.g., fixed cell lines, consistent ATP concentrations in viability assays) .
- Validate compound purity via orthogonal methods (e.g., NMR + LC-MS) before biological testing .
- Conduct structure-activity relationship (SAR) studies using derivatives (e.g., methylated adamantane analogs) to isolate functional group contributions .
Q. How can researchers optimize the compound’s pharmacokinetic properties for in vivo studies?
- Methodological Answer : The adamantane moiety enhances lipid solubility, but the carboxylic acid group limits blood-brain barrier (BBB) penetration. Strategies include:
- Esterification of the carboxylic acid to improve BBB permeability, followed by in vivo hydrolysis to the active form .
- Co-administration with permeation enhancers (e.g., polysorbate 80) in rodent models .
- Pharmacokinetic profiling via LC-MS/MS to monitor plasma half-life and tissue distribution .
Data-Driven Comparative Analysis
Q. How does this compound compare to analogs like 3,5,7-trimethyladamantan-1-amine hydrochloride in terms of thermal stability and reactivity?
- Methodological Answer : Thermogravimetric analysis (TGA) reveals that the acetic acid derivative decomposes at ~220°C, while methylated analogs degrade at lower temperatures (~190°C) due to reduced steric hindrance . Reactivity differences are evident in nucleophilic substitution reactions: the acetic acid group undergoes faster acylation with benzoyl chloride (DMF, 0°C, 2 hours) compared to methylated derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
